molecular formula C7H12O3 B1581335 Methyl 4-methyl-2-oxopentanoate CAS No. 3682-43-7

Methyl 4-methyl-2-oxopentanoate

Cat. No. B1581335
CAS RN: 3682-43-7
M. Wt: 144.17 g/mol
InChI Key: LFVDEVQENPHSSD-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-2-oxopentanoate” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name “methyl 4-methyl-2-oxopentanoate” and has a molecular weight of 144.17 g/mol . It is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-oxopentanoate” consists of a pentanoic acid backbone with a keto group at C-2 and a methyl group at C-4 . The InChI code for this compound is 1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 4-methyl-2-oxopentanoate” is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Application 1: Synthesis of Dibenzo Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .
  • Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .
  • Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .

Application 2: Preparation of α-Oxoketene

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used in the preparation of neat α-oxoketene .
  • Methods of Application: The compound is used as a starting material in the synthesis of α-oxoketene .
  • Results or Outcomes: The outcome of this application is the successful preparation of α-oxoketene .

Application 3: Green Solvent

  • Scientific Field: Green Chemistry
  • Summary of Application: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a close structural analogue of Methyl 4-methyl-2-oxopentanoate, is sold under the brand name Rhodiasolv PolarClean and has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
  • Methods of Application: This compound is used as a solvent in various chemical reactions .
  • Results or Outcomes: The use of this green solvent has been demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

Application 4: Synthesis of Dibenzo Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .
  • Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .
  • Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .

Application 5: Preparation of α-Oxoketene

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used in the preparation of neat α-oxoketene .
  • Methods of Application: The compound is used as a starting material in the synthesis of α-oxoketene .
  • Results or Outcomes: The outcome of this application is the successful preparation of α-oxoketene .

Application 6: Synthesis of Dibenzo Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .
  • Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .
  • Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .

Safety And Hazards

The safety information for “Methyl 4-methyl-2-oxopentanoate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Specific hazards are not mentioned, but general safety measures for handling chemical substances should be followed, including avoiding personal contact, inhalation, and contact with moisture .

properties

IUPAC Name

methyl 4-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVDEVQENPHSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338058
Record name Methyl 4-methyl-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-oxopentanoate

CAS RN

3682-43-7
Record name Methyl 4-methyl-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-oxo-pentanoic acid (3.4 g, 26 mmol) in methanol (12 mL) and 2,2-dimethoxypropane (48 mL) is added chlorotrimethylsilane (0.38 mL). The reaction mixture is stirred at ambient temperature overnight. The reaction mixture is concentrated under reduced pressure to give the title compound as an oil, (3.8 g, quant.). 1H NMR (400 MHz, CDCl3): δ 3.86 (s, 3H), 2.72 (d, 2H), 2.16 (m, 1H), 0.96 (d, 6H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Verardo, P Geatti, A Gambi - Journal of Physical Organic …, 2009 - Wiley Online Library
… Finally, compound 5a may be oxidized[26] to methyl 4-methyl-2-oxopentanoate (4a) and, in … did not observe the presence of methyl 4-methyl-2-oxopentanoate (4a) because excess tert-…
Number of citations: 7 onlinelibrary.wiley.com
J Widada, E Damayanti, MR Alhakim… - FEMS Microbiology …, 2021 - academic.oup.com
Nocardiopsis are actinobacteria which produce active compounds, such as antifungals and volatile compounds. Ganoderma boninense is a pathogenic and aggressive fungus that …
Number of citations: 10 academic.oup.com
ZK Li, JY Cheng, HL Yan, JC Yan, ZP Lei, SB Ren… - Renewable Energy, 2021 - Elsevier
Alcoholysis is a promising approach for converting biomass into fuels and/or chemicals under mild conditions. However, the effect of pretreatment on biomass alcoholysis was rarely …
Number of citations: 5 www.sciencedirect.com
B Ticconi, M Mazzonna, O Lanzalunga, A Lapi - Tetrahedron, 2019 - Elsevier
… also leads to the formation of methyl 4-methyl-2-oxopentanoate. These two products derive … leading to the formation of methyl 4-methyl-2-oxopentanoate. Product analysis are in full …
Number of citations: 3 www.sciencedirect.com
I Lukić, S Carlin, I Horvat, U Vrhovsek - Food Chemistry, 2019 - Elsevier
Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC × GC-TOF-MS) was combined with conventional mono-dimensional GC–MS to …
Number of citations: 85 www.sciencedirect.com
PA Ulloa, AL Valencia, D Olivares… - Food Packaging and …, 2023 - Elsevier
The generation of biological control agents for postharvest fungal control has prompted the search for different natural sources due to studies indicating adverse effects that may be …
Number of citations: 0 www.sciencedirect.com
J Fang, LE Turner, MCY Chang - chemrxiv.org
… The silyl enol ether of methyl 4-methyl-2-oxopentanoate (4.33 g, 20 mmol) was fluorinated by the general procedure and chromatographed (9:1 hexanes/Et2O) to give the fluoroester as …
Number of citations: 0 chemrxiv.org
B Kuhn, DM Barber, H Dietrich, U Döller… - European Journal of …, 2020 - Wiley Online Library
… After its conversion to methyl ester 18 using SOCl 2 in methanol, the secondary alcohol of 18 was oxidized using sodium hypobromite12 to give methyl 4-methyl-2-oxopentanoate13 (19)…
GR Lopes, S Petronilho, AS Ferreira, M Pinto… - Foods, 2021 - mdpi.com
Single-dose coffee capsules have revolutionized the coffee market, fueling espresso coffee popularity and offering access to a wide selection of coffee blends. Nevertheless, scarce …
Number of citations: 19 www.mdpi.com
C Shin, Y Yonezawa, H Ohno - Agricultural and biological …, 1987 - Taylor & Francis
… reported previously,6,7) the (E)- and (Z)-isomers of the starting methyl 2-chloroacetylamino-2-pentenoate (2) were prepared by the condensation of methyl 4-methyl-2-oxopentanoate …
Number of citations: 4 www.tandfonline.com

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